4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
Overview
Description
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-1-(2-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-amine and benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring, leading to different reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may act as a competitive inhibitor of certain enzymes, thereby blocking their activity. The compound’s structure allows it to bind to active sites on enzymes or receptors, disrupting normal biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-CHLORO-1-(2-METHYLPHENYL)-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-3-YL]AMINO}BENZENE-1-SULFONAMIDE
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated aromatic ring, sulfonamide group, and pyrrole moiety makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
4-[[4-chloro-1-(2-methylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-10-4-2-3-5-13(10)21-16(22)14(18)15(17(21)23)20-11-6-8-12(9-7-11)26(19,24)25/h2-9,20H,1H3,(H2,19,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVCJCWTMSWQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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